molecular formula C16H17N5O3 B11034595 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B11034595
M. Wt: 327.34 g/mol
InChI Key: VUPDADWPPCZRFD-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a methoxy group at position 3, linked via a propanamide chain to a phenyl ring modified with a 1,2,4-triazole moiety at the para position.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C16H17N5O3/c1-23-16-8-14(24-20-16)6-7-15(22)19-13-4-2-12(3-5-13)9-21-11-17-10-18-21/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,22)

InChI Key

VUPDADWPPCZRFD-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction employs TosMIC (tosylmethyl isocyanide) and aldehydes to form 5-substituted oxazoles. For the 3-methoxy variant, 4-methoxybenzaldehyde reacts with TosMIC under basic conditions (e.g., K2_2CO3_3 in methanol), yielding 3-methoxy-1,2-oxazole-5-carbaldehyde. Subsequent reduction or functionalization adapts the aldehyde for coupling.

Example Protocol:

  • Reactants: 4-Methoxybenzaldehyde (1.0 equiv), TosMIC (1.2 equiv)

  • Conditions: K2_2CO3_3 (2.0 equiv), MeOH, reflux, 12 h

  • Yield: 78–85%

β-Enamino Ketoester Cyclization

An alternative route involves β-enamino ketoesters derived from Meldrum’s acid and protected amino acids. Cyclization with hydroxylamine hydrochloride forms the oxazole core. For instance, β-enamino ketoester 3a (from Meldrum’s acid and Boc-protected glycine) reacts with NH2_2OH·HCl in ethanol to yield 5-substituted oxazoles.

Key Data:

Starting MaterialConditionsProductYield
β-Enamino ketoester 3a NH2_2OH·HCl, EtOH, 80°C, 4 hOxazole 4a 92%

Preparation of the 4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl Substituent

The triazole-bearing phenyl group is synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.

CuAAC Click Chemistry

  • Step 1: 4-Azidomethylbenzene is prepared by treating 4-bromomethylbenzene with sodium azide (NaN3_3) in DMF.

  • Step 2: The azide reacts with propargylamine under Cu(I) catalysis to form 4-(1H-1,2,4-triazol-1-ylmethyl)benzene.

Optimized Conditions:

  • Catalyst: CuI (10 mol%), TBTA (ligand, 20 mol%)

  • Solvent: DMF/H2_2O (4:1), RT, 6 h

  • Yield: 89%

Nucleophilic Substitution

Alternatively, 4-chloromethylphenyl derivatives react with 1H-1,2,4-triazole in the presence of K2_2CO3_3.

Example:

  • Reactants: 4-Chloromethylphenylboronic acid (1.0 equiv), 1H-1,2,4-triazole (1.5 equiv)

  • Conditions: K2_2CO3_3 (2.0 equiv), DMF, 80°C, 8 h

  • Yield: 76%

Assembly of the Propanamide Linker

The propanamide chain is introduced via amide coupling between the oxazole-carboxylic acid and the triazole-phenyl amine.

Carboxylic Acid Activation

The oxazole-5-carboxylic acid (from oxidation of the aldehyde) is activated using EDC·HCl and DMAP.

Procedure:

  • Reactants: Oxazole-5-carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv)

  • Conditions: CH2_2Cl2_2, RT, 2 h

  • Intermediate: Acylpyridinium salt (in situ)

Amide Bond Formation

The activated acid couples with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the presence of DIPEA.

Data:

AmineCoupling AgentYield
4-(1H-1,2,4-Triazol-1-ylmethyl)anilineEDC·HCl/DMAP84%

Final Coupling and Global Synthesis

The propanamide linker connects the oxazole and triazole-phenyl groups. Microwave-assisted synthesis enhances efficiency.

Integrated Protocol:

  • Oxazole Synthesis: Van Leusen method to yield 3-methoxy-1,2-oxazole-5-carboxylic acid.

  • Triazole-Phenyl Preparation: CuAAC to form 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

  • Propanamide Assembly: EDC-mediated coupling of the acid and amine.

Overall Yield: 62–68% (three steps)

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

CuAAC ensures 1,4-regioselectivity, but competing 1,5-isomers may form. Using TBTA ligand suppresses side products.

Oxazole Stability

The methoxy group destabilizes the oxazole under acidic conditions. Neutral pH and low temperatures (<50°C) are critical.

Purification Strategies

Flash chromatography (SiO2_2, EtOAc/hexane) and recrystallization (MeOH/H2_2O) achieve >95% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Van Leusen + CuAACHigh regioselectivity, scalableMulti-step68%
β-Enamino + Nucleophilic SubstitutionFewer stepsLower triazole yield58%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially opening these rings and leading to simpler structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medically, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Notable Features Reference
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide (Target) Methoxy-oxazole, propanamide linker, triazole-substituted phenyl C₁₇H₁₈N₅O₃* 340.36* Combines oxazole’s metabolic stability with triazole’s hydrogen-bonding capacity.
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide Chloro-oxazole, chromene core, dual chlorophenyl substituents C₂₁H₁₄Cl₂N₂O₄ 429.2 Increased lipophilicity due to chloro groups; chromene may enhance π-π stacking .
4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid Benzoic acid core, triazole substituent (no oxazole or propanamide) C₁₀H₉N₃O₂ 203.19 High melting point (227–229°C); carboxylic acid enhances solubility .
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate Ester group, methylphenyl substituent (no triazole or amide) C₁₃H₁₃NO₃ 231.25 Ester functionality may improve membrane permeability but reduce hydrolytic stability .

*Calculated based on structural formula.

Key Observations

The 1,2,4-triazole moiety in the target compound offers hydrogen-bonding capabilities similar to imidazole derivatives () but with distinct tautomeric properties .

Physicochemical Properties :

  • The propanamide linker in the target compound balances hydrophilicity and lipophilicity, contrasting with the polar carboxylic acid in or the hydrophobic ester in .
  • Triazole-containing compounds (e.g., target and ) exhibit higher melting points due to strong intermolecular interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a methoxy-oxazole precursor to a triazole-substituted aniline via amide bond formation, similar to methods in and .
  • Chloro-oxazole derivatives () may require harsher reaction conditions for halogenation .

Inferred Biological Relevance :

  • Triazole-oxazole hybrids are frequently explored for antimicrobial or anticancer activity due to their dual heterocyclic pharmacophores .
  • The absence of a chromene or nitro group (cf. ) suggests the target compound may prioritize kinase or protease inhibition over intercalation-based mechanisms .

Biological Activity

3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an in-depth analysis of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

PropertyValue
Molecular Formula C₁₆H₁₈N₄O₃
Molecular Weight 298.34 g/mol
CAS Number 1401592-10-6
Chemical Structure Chemical Structure

Synthesis

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves multi-step reactions starting from readily available precursors. The process typically includes:

  • Formation of the oxazole ring.
  • Coupling with the triazole moiety.
  • Final amide bond formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide. For instance:

  • Mechanism of Action : Compounds containing triazole and oxazole moieties have shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest.
    • Case Study : A related compound demonstrated significant antiproliferative activity against MCF-7 (IC50 = 1.1 μM), HCT116 (IC50 = 2.6 μM), and HepG2 (IC50 = 1.4 μM) cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacteria:

  • Inhibition Studies : Compounds structurally similar to this oxazole-triazole hybrid have shown good inhibition against Escherichia coli and Staphylococcus aureus .

Table of Biological Activities

The following table summarizes key findings from recent research on related compounds:

Compound NameBiological ActivityIC50 (μM)Target Cell Line/Organism
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(triazol)]Antiproliferative1.1 (MCF7)Breast Cancer
3-(3-methoxyphenyl)-N-[triazol]AntimicrobialN/AE. coli, S. aureus
Thymol-based triazole derivativesAnticancer0.65 (MCF7)Various Cancer Cell Lines

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like methoxy-oxazole and triazole derivatives. Key steps include:

  • Coupling reactions to attach the propanamide linker.
  • Solvent optimization (e.g., DMF or THF) to enhance intermediate stability.
  • Purification via column chromatography or recrystallization to isolate the final product.
    Challenges include controlling regioselectivity during triazole functionalization and minimizing side reactions in the oxazole moiety. Reaction conditions (temperature, time) must be rigorously optimized to achieve >70% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, especially for methoxy (-OCH₃) and triazole-CH₂ groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. How do the methoxy-oxazole and triazole groups influence the compound’s solubility and stability?

  • Methodological Answer :

  • The methoxy group enhances solubility in polar solvents (e.g., DMSO) via hydrogen bonding but may reduce lipid membrane permeability.
  • The triazole ring improves thermal stability due to aromaticity and π-π stacking but can hydrolyze under strongly acidic/basic conditions.
  • Experimental validation : Perform pH-dependent stability assays (e.g., 1–13 pH range) and logP measurements to quantify hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen solvents (e.g., DMF vs. acetonitrile), catalysts (e.g., Pd/C for cross-coupling), and temperatures (25–80°C) to identify optimal parameters.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Case Study : For analogous triazole-propanamide compounds, switching from THF to DMF increased yields from 45% to 82% by improving intermediate solubility .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation.
  • Dose-response curves : Confirm activity thresholds (e.g., IC₅₀) across ≥3 independent replicates. For example, discrepancies in triazole-based inhibitors were resolved by accounting for serum protein binding differences in vitro vs. in vivo .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

  • Methodological Answer :

  • Analog synthesis : Prepare derivatives with modifications (e.g., replacing methoxy with ethoxy or removing the triazole methyl group).
  • Biological testing : Compare inhibitory activity in enzyme assays (e.g., kinase or protease targets).
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions. For triazole-oxazole hybrids, the methoxy group was found critical for hydrogen bonding with active-site residues .

Q. What computational methods predict binding modes and affinity with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability.
  • Free-energy calculations : Use MM/GBSA or MM/PBSA to estimate ΔG binding.
  • Fragment-based design : Deconstruct the compound into methoxy-oxazole and triazole fragments to identify pharmacophoric features. For example, MD studies on triazoloquinazoline analogs revealed hydrophobic interactions with ATP-binding pockets .

Q. How should researchers address stability discrepancies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) stress.
  • Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., hydrolysis of the propanamide linker).
  • Stabilization strategies : Add antioxidants (e.g., BHT) or formulate with cyclodextrins. A study on triazole-thiadiazole analogs showed improved stability at pH 7.4 with 0.1% ascorbic acid .

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